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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-5-

nitrobenzaldehyde

CAS No.: 99329-85-8

Cat. No.: B1590772 Get Quote

Executive Summary & Strategic Context
2-Chloro-4-fluoro-5-nitrobenzaldehyde (CAS: 99329-85-8) represents a critical scaffold in

medicinal chemistry, particularly as a precursor for quinazoline-based kinase inhibitors and

other heterocyclic active pharmaceutical ingredients (APIs). Its unique substitution pattern—

featuring a deactivated aldehyde, a labile fluorine for

displacement, and a nitro group for reduction/cyclization—makes it a versatile "molecular Lego"
block.

However, the synthesis of this compound via the nitration of 2-chloro-4-fluorobenzaldehyde is

prone to regio-isomeric byproducts (e.g., nitration at the 3- or 6-position). Therefore, rigorous

spectroscopic validation is not merely a documentation step but a go/no-go gate in the drug

development workflow.

This guide provides an authoritative breakdown of the spectroscopic signature of 2-Chloro-4-
fluoro-5-nitrobenzaldehyde, focusing on distinguishing it from potential impurities using NMR

(

H,

C,
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F), IR, and MS.

Synthesis Context & Sample Preparation
To interpret the spectra correctly, one must understand the sample's history. The primary

synthesis route involves electrophilic aromatic substitution (nitration).

Reaction Logic:

Directing Effects: The Fluorine (C4) is a strong ortho/para director. The Chlorine (C2) is a

weaker ortho/para director. The Aldehyde (C1) is a strong meta director.

Convergence: All three substituents cooperatively direct the incoming nitro group to Position

5:

Meta to CHO (C1)

C3, C5.

Para to Cl (C2)

C5.

Ortho to F (C4)

C3, C5.

Sterics: Position 3 is flanked by Cl and F, making it sterically congested. Position 5 is the

kinetic and thermodynamic product.

Experimental Protocol 1: Analytical Sample Preparation
Solvent Selection: Use CDCl

(Chloroform-d) for routine 1H/13C NMR. For polar impurities or aggregation issues, switch to
DMSO-d

.

Concentration:
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H NMR: 5–10 mg in 0.6 mL solvent.

C/

F NMR: 20–30 mg in 0.6 mL solvent (essential to resolve C-F coupling).

Handling: The compound is an oil or low-melting solid. If oil, filter through a small plug of

anhydrous Na

SO

before dissolving to remove water traces that broaden the aldehyde peak.
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Figure 1: Critical path for isolation and sample preparation prior to spectroscopic analysis.

Spectroscopic Atlas
Proton NMR ( H NMR)
The proton spectrum is the primary tool for purity assessment. The molecule has only three

non-exchangeable protons, creating a distinct, uncluttered signature.

Instrument Parameters: 400 MHz or higher recommended. Solvent: CDCl

(

7.26 ppm reference).
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Proton
Assignment

Chemical Shift
(

ppm)

Multiplicity
Coupling (

Hz)

Structural
Insight

CHO (H1) 10.41 Singlet (s) -

Characteristic

deshielded

aldehyde proton.

Sharp singlet

confirms no

adjacent protons.

H6 (Ar-H) 8.66 Doublet (d) Hz

Located between

NO

and CHO. Highly

deshielded by

ortho-nitro and

ortho-carbonyl

groups.

H3 (Ar-H) 7.50 Doublet (d) Hz

Located between

Cl and F. Less

deshielded than

H6. Large

coupling to ortho-

Fluorine.

Interpretation Logic:

The "d" vs "s" Check: While older literature might report H6 as a singlet due to low resolution,

it is actually a doublet due to long-range coupling with Fluorine (

).

Regioisomer Flag: If you see a doublet at

7.50 but the integral ratio is off, or if the coupling constants differ significantly, suspect the 3-
nitro isomer (where symmetry might change).
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Carbon-13 NMR ( C NMR)
Carbon NMR is definitive because of the C-F coupling, which splits carbon signals into

doublets.

Key Features:

C-F Splitting: The carbon directly attached to Fluorine (C4) will appear as a doublet with a

massive coupling constant (~260 Hz).

Carbonyl: ~187 ppm (Aldehyde).[1]
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Carbon
Position

Approx Shift (

)
Multiplicity (Hz) Note

C=O (Aldehyde) 187.0 d ~3
Weak coupling to

F possible.

C4 (C-F) 158.0 d ~265

Diagnostic:

Large

coupling.

C5 (C-NO2) 145.0 d ~10

Ortho to F (

). Deshielded by

NO

.

C2 (C-Cl) 138.0 d ~10
Meta to F (

).

C1 (C-CHO) 130.0 d ~3
Para to F (

).

C6 (Ar-H) 128.5 d ~5 Meta to F.

C3 (Ar-H) 118.0 d ~25
Ortho to F (

).

Infrared Spectroscopy (FT-IR)
IR is useful for quick confirmation of functional groups during reaction monitoring.

1709 cm

: Strong C=O stretch (Aldehyde).[2]

1540 cm
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& 1350 cm

: Strong N-O stretches (Nitro group, asymmetric and symmetric).

~1600 cm

: Aromatic ring skeletal vibrations.

Mass Spectrometry (MS)
Technique: GC-MS (EI) or LC-MS (ESI). Molecular Formula: C

H

ClFNO

Molecular Weight: 203.55 g/mol .

Molecular Ion (

): 203 (100%) and 205 (33%).

Chlorine Isotope Pattern: The 3:1 ratio of peaks at m/z 203 and 205 confirms the presence

of one Chlorine atom.

Fragmentation (EI):

M - 1 (202): Loss of H (Aldehyde proton).

M - 29 (174): Loss of CHO.

M - 46 (157): Loss of NO

from the parent.

Quality Control: The Impurity Decision Tree
The most common failure mode in this synthesis is incomplete nitration or regio-isomer

formation.
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Analyze 1H NMR Spectrum

Is Aldehyde Peak at 10.4 ppm?

Are there exactly 2 Ar-H signals?

Yes

FAIL: Oxidation Product
(Carboxylic Acid)

No (Shifted to ~13 ppm or absent)

Is J(H3-F) ~10Hz and J(H6-F) ~7Hz?

Yes

FAIL: Regioisomer
(Likely 3-NO2)

No (Complex pattern)

PASS: Target Compound
(2-Cl-4-F-5-NO2)

Yes No

Click to download full resolution via product page

Figure 2: Logic flow for validating the regio-chemistry of the nitration product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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